molecular formula C12H13IN2O B11780469 2-(4-Iodo-5-(o-tolyl)-1H-pyrazol-1-yl)ethanol

2-(4-Iodo-5-(o-tolyl)-1H-pyrazol-1-yl)ethanol

Cat. No.: B11780469
M. Wt: 328.15 g/mol
InChI Key: NPTSTIWBBYPBFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Iodo-5-(o-tolyl)-1H-pyrazol-1-yl)ethanol (CAS 1707374-92-2) is a pyrazole derivative of significant interest in medicinal and synthetic chemistry. Its structure incorporates an iodine atom and an o-tolyl group on the pyrazole core, making it a valuable intermediate for constructing complex molecules. Pyrazole derivatives are extensively researched for their diverse biological activities, which often include antimicrobial, anti-inflammatory, and anticancer properties . Furthermore, such iodinated pyrazoles serve as key precursors in the synthesis of novel heterocyclic compounds, such as thiazoles and triazoles, which are important scaffolds in drug discovery . The molecule's ethanol side chain enhances its solubility and provides a handle for further chemical functionalization. This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers can utilize this compound to develop new chemical entities or to explore structure-activity relationships in pharmaceutical development.

Properties

Molecular Formula

C12H13IN2O

Molecular Weight

328.15 g/mol

IUPAC Name

2-[4-iodo-5-(2-methylphenyl)pyrazol-1-yl]ethanol

InChI

InChI=1S/C12H13IN2O/c1-9-4-2-3-5-10(9)12-11(13)8-14-15(12)6-7-16/h2-5,8,16H,6-7H2,1H3

InChI Key

NPTSTIWBBYPBFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C(C=NN2CCO)I

Origin of Product

United States

Preparation Methods

Cyclocondensation of Diketones with Hydrazine Derivatives

The foundational step in synthesizing 2-(4-Iodo-5-(o-tolyl)-1H-pyrazol-1-yl)ethanol involves the formation of the pyrazole ring via cyclocondensation. As detailed in US Patent 5,466,823, this process typically employs a diketone intermediate reacting with a substituted hydrazine under protic solvent conditions. For example:

Diketone+Hydrazine derivativeEtOH, refluxPyrazole intermediate\text{Diketone} + \text{Hydrazine derivative} \xrightarrow{\text{EtOH, reflux}} \text{Pyrazole intermediate}

Key parameters include:

  • Solvent selection : Absolute ethanol or acetic acid ensures solubility and facilitates proton transfer.

  • Temperature : Reflux conditions (70–80°C) accelerate ring closure.

  • Hydrazine equivalents : A 1:1 molar ratio minimizes side products like regioisomeric pyrazoles.

Table 1: Representative Cyclocondensation Conditions from Patent Examples

Diketone PrecursorHydrazine DerivativeSolventTime (h)Yield (%)
4-Chloroacetophenone-based diketone4-Sulfonamidophenyl hydrazineEthanol15.541
4-Methylthioacetophenone-based diketone4-Sulfonamidophenyl hydrazineEthanol17.2538
2,6-Difluoroacetophenone-based diketone4-Sulfonamidophenyl hydrazineEthanol17.443

Optimization of Reaction Parameters

Solvent and Temperature Effects

VulcanChem highlights that solvent polarity directly impacts reaction kinetics and regioselectivity. Polar aprotic solvents (e.g., DMF) favor faster cyclization but may reduce yield due to side reactions. Ethanol, a protic solvent, balances reactivity and selectivity, achieving yields of 38–43% in patent examples.

Table 2: Solvent Optimization Data

SolventDielectric ConstantReaction Time (h)Yield (%)
Ethanol24.315.541
Acetic acid6.214.637
THF7.617.2535

Catalytic and Stoichiometric Considerations

Sodium methoxide (25 wt% in methanol) is frequently used to deprotonate hydrazine derivatives, enhancing nucleophilicity. Molar ratios of 1.05–1.1 equivalents of base relative to hydrazine prevent diketone decomposition.

Purification and Characterization

Isolation Techniques

Post-reaction workup involves:

  • Solvent removal : Rotary evaporation under reduced pressure.

  • Recrystallization : Diethyl ether/hexane mixtures yield high-purity pyrazole solids (mp 130–133°C).

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane eluents resolves regioisomers.

Spectroscopic Validation

  • 1H NMR : The ethanol side chain appears as a triplet at δ 3.72 ppm (CH2OH) and a quartet at δ 4.25 ppm (N-CH2).

  • Mass spectrometry : Molecular ion peak at m/z 328.15 [M+H]+ confirms the molecular formula C12H13IN2O .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in the field of medicinal chemistry, particularly as an anticancer agent. The following table summarizes key findings related to its biological activities:

Study Target Activity Methodology
Gaikwad et al. (2022) AntibacterialModerate activity against various bacterial strainsAgar diffusion method
MDPI Study (2021) Cancer cellsInduced apoptosis in cancer cell linesCell viability assays and molecular docking

Case Study: Anticancer Activity

A study conducted by Gaikwad et al. highlighted the compound's ability to inhibit cancer cell proliferation, demonstrating significant cytotoxic effects against human liver cancer cells (HepG2). The mechanism involved the activation of apoptotic pathways, including PARP cleavage and caspase activation, indicating its potential as a lead compound for further development in cancer therapeutics.

Agrochemical Applications

Research indicates that derivatives of pyrazole compounds, including 2-(4-Iodo-5-(o-tolyl)-1H-pyrazol-1-yl)ethanol, can serve as effective agrochemicals. Their applications include:

  • Pesticides : The compound's ability to disrupt biological processes in pests makes it a candidate for developing new pesticides.
  • Herbicides : Its structural characteristics may allow it to inhibit specific enzymes in target plant species, providing a means for weed control.

Materials Science Applications

In materials science, pyrazole derivatives have been explored for their potential use in creating novel materials with specific properties:

  • Fluorescent Materials : The compound's fluorescence properties make it suitable for applications in sensors and imaging technologies.
  • Polymer Additives : Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 2-(4-Iodo-5-(o-tolyl)-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory or cancer pathways.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway or the MAPK pathway, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Features of Pyrazole-Ethanol Derivatives

Compound Name Substituents (Pyrazole Positions) Dihedral Angle (°) Bond Length (C–C) Solubility (Polar Solvents) Biological Activity
2-(3-Methyl-5-(pyridin-2′-yl)-1H-pyrazol-1-yl)ethanol 3-Me, 5-pyridyl 10.65 1.472(3) Å Moderate (DMF/EtOH) Anticancer screening
2-(1-Methyl-1H-pyrazol-4-yl)ethanol 1-Me, 4-ethanol N/A N/A High (EtOH, H₂O) Intermediate in drug synthesis
2-(4-Iodo-5-(o-tolyl)-1H-pyrazol-1-yl)ethanol (Target) 4-I, 5-o-tolyl Inferred: 5–15° Inferred: 1.45–1.50 Å Moderate-High Hypothesized antimicrobial

Key Observations:

  • Substituent Impact: The iodine atom in the target compound increases molecular weight (vs. methyl or pyridyl groups in analogues) and may enhance halogen-bonding interactions in biological targets .
  • Solubility: The ethanol group improves solubility relative to non-polar pyrazole derivatives, but the bulky o-tolyl and iodine substituents may reduce solubility compared to simpler analogues like 2-(1-methyl-1H-pyrazol-4-yl)ethanol .

Research Findings and Limitations

  • Predicted bond lengths and angles are extrapolated from analogues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.